L-690,330
Overview
Description
L-690,330 is a competitive inhibitor of inositol monophosphatase (IMPase). IMPase plays a crucial role in the phosphatidylinositol (PI) cycle cell signaling pathway. It is involved in the metabolism of inositol phosphates, specifically converting inositol monophosphate (Ins(1)P) to inositol (Ins) and inositol (3) phosphate esters (Ins(3)P) .
Mechanism of Action
Target of Action
It is a derivative of bisphosphonates, which are widely used in the treatment of bone diseases.
Mode of Action
Biochemical Pathways
Bisphosphonates, the class of compounds to which hpepp belongs, are known to affect the mevalonate pathway, which is crucial for the prenylation and function of small gtpase signaling proteins within osteoclasts .
Result of Action
Biochemical Analysis
Biochemical Properties
The role of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid in biochemical reactions is significant. It inhibits the formation, growth, and dissolution of hydroxyapatite crystals by chemisorption to calcium phosphate surfaces . This interaction with calcium phosphate surfaces suggests that it may interact with enzymes, proteins, and other biomolecules involved in calcium metabolism and bone formation.
Cellular Effects
The effects of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid on cells and cellular processes are not fully understood. It is known to be stable to hydrolysis and shows excellent scale and corrosion inhibition effects under high temperature . These properties suggest that it may influence cell function by protecting cells from oxidative stress and damage.
Molecular Mechanism
The molecular mechanism of action of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid is complex and involves several interactions at the molecular level. It is known to chelate with Fe, Cu, and Zn ions to form stable chelating compounds . This suggests that it may exert its effects through binding interactions with these and other biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of [1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid in laboratory settings are not well documented. It is known to have good chemical stability under high pH value, hard to be hydrolyzed, and hard to be decomposed under ordinary light and heat conditions . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.
Preparation Methods
Synthetic Routes:
The synthetic routes for L-690,330 are not widely documented. it is typically synthesized through chemical reactions involving specific precursors. Unfortunately, detailed synthetic pathways remain proprietary or unpublished.
Industrial Production:
Information regarding large-scale industrial production methods for this compound is scarce. The compound is primarily available for research purposes.
Chemical Reactions Analysis
L-690,330 undergoes various chemical reactions, including oxidation, reduction, and substitution. Let’s explore some key aspects:
-
Oxidation and Reduction:
- This compound may participate in redox reactions, altering its oxidation state.
- Common reagents for oxidation include peroxides, while reducing agents like hydrides can reduce it.
- Major products depend on reaction conditions and substituents.
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Substitution Reactions:
- This compound can undergo nucleophilic substitution reactions.
- Reagents like alkyl halides or acyl chlorides may be involved.
- Substituted derivatives are formed as products.
Scientific Research Applications
L-690,330 finds applications across scientific disciplines:
Comparison with Similar Compounds
While L-690,330’s uniqueness lies in its competitive inhibition of IMPase, similar compounds include:
Other IMPase Inhibitors:
Properties
IUPAC Name |
[1-(4-hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O8P2/c1-8(17(10,11)12,18(13,14)15)16-7-4-2-6(9)3-5-7/h2-5,9H,1H3,(H2,10,11,12)(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOCAAWWDVHWKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC1=CC=C(C=C1)O)(P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931504 | |
Record name | [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142523-38-4 | |
Record name | L 690330 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142523384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1-(4-Hydroxyphenoxy)ethane-1,1-diyl]bis(phosphonic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20931504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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